molecular formula C10H13N3O4 B3308996 3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid CAS No. 941316-90-1

3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid

Cat. No. B3308996
CAS RN: 941316-90-1
M. Wt: 239.23 g/mol
InChI Key: FYMXMLSCEGBHRW-UHFFFAOYSA-N
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Description

“3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C10H13N3O4 . It has a molecular weight of 239.23 . The compound is typically in powder form and is stored at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the carbamic acid tert-butylester can be saponified in methanol with sodium hydroxide . After stirring at 50-60°C for 6 hours, the solvent is removed under reduced pressure .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-6(8(14)15)11-4-5-12-7/h4-5H,1-3H3, (H,14,15) (H,12,13,16) . This indicates the presence of a pyrazine ring with an amino group that is protected by a tert-butoxycarbonyl (Boc) group, and a carboxylic acid group.


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

It has a molecular weight of 239.23 . The compound is stable at room temperature and is typically stored in a dry place .

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid-2-carboxylic acid is not fully understood. However, it is believed that this compound can act as a hydrogen bond donor and acceptor due to the presence of the Boc group and the carboxylic acid group. This property makes it an excellent building block for the synthesis of bioactive molecules that can interact with biological targets through hydrogen bonding.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-2-carboxylic acid have not been extensively studied. However, some studies have reported that this compound can inhibit the growth of cancer cells and bacteria. Additionally, it has been reported that this compound-2-carboxylic acid can act as a precursor for the preparation of materials with specific properties such as luminescence and catalytic activity.

Advantages and Limitations for Lab Experiments

3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid-2-carboxylic acid has several advantages for lab experiments. It is easy to synthesize, and the synthesis method is well-established. Additionally, this compound is stable and can be stored for an extended period without significant degradation. However, one limitation of this compound is that it is relatively expensive compared to other building blocks used in organic synthesis.

Future Directions

There are several future directions for the research of 3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid-2-carboxylic acid. One potential direction is to explore its application in the synthesis of new bioactive molecules with improved efficacy and selectivity. Additionally, it would be interesting to investigate the mechanism of action of this compound in more detail to gain a better understanding of its biological activity. Finally, the preparation of functional materials using this compound-2-carboxylic acid as a precursor is an exciting area of research that has the potential to lead to the development of new materials with unique properties.
Conclusion:
In conclusion, this compound-2-carboxylic acid is a versatile compound with diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its easy synthesis method, stability, and hydrogen bond donor and acceptor properties make it an excellent building block for the synthesis of bioactive molecules and functional materials. Further research is needed to fully understand the mechanism of action and explore the potential applications of this compound in scientific research.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid-2-carboxylic acid has been extensively used in scientific research due to its diverse applications. It is commonly used as a building block in the synthesis of various bioactive molecules, including antitumor agents, antibacterial agents, and antiviral agents. Additionally, this compound has been used as a ligand in coordination chemistry and as a precursor for the preparation of functional materials such as metal-organic frameworks.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(16)13-7-6(8(14)15)11-4-5-12-7/h4-5H,1-3H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMXMLSCEGBHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CN=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941316-90-1
Record name 3-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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